molecular formula C11H20FNO3 B2357190 Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate CAS No. 2375270-86-1

Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate

Cat. No. B2357190
CAS RN: 2375270-86-1
M. Wt: 233.283
InChI Key: VDVIVRDSGCIAPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbamates like Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate often involves the use of tert-butyl carbamates (Boc) as a key component. Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .


Chemical Reactions Analysis

Carbamates are known to undergo various chemical reactions. For instance, they can undergo anionic-ring-opening polymerizations (AROP) to form polysulfonyllaziridines . Also, carbamates derived from ammonia or aliphatic amines are sufficiently long-lived .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate has been explored as an important intermediate in the synthesis of various biologically active compounds. For instance, Bingbing Zhao and colleagues (2017) developed a synthetic method for a compound structurally similar to this compound, used in the production of biologically active substances like omisertinib (AZD9291), a drug used in cancer treatment (Zhao et al., 2017).

Application in Organic Synthesis

  • The compound has also been utilized in the preparation and reactions of various organic compounds. For instance, Leandro Piovan and colleagues (2011) conducted a study on the enzymatic kinetic resolution of a compound similar to this compound. This study provided insights into creating optically pure enantiomers for use in organic synthesis (Piovan et al., 2011).

Role in Cycloaddition Reactions

  • A study by A. Padwa et al. (2003) discussed the use of a similar compound in cycloaddition reactions, showcasing its versatility in facilitating complex organic reactions (Padwa et al., 2003).

Development of Agonists

  • In pharmacological research, compounds like this compound have been used as key intermediates. For instance, Xianyu Sun and colleagues (2014) converted a structurally related compound into N-Boc-protected urea, a crucial intermediate for preparing agonists of metabotropic glutamate receptor 5, indicating its potential in drug development (Sun et al., 2014).

Safety and Hazards

The safety data sheet for a related compound, N-Boc-1,2-diaminoethane, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Carbamates, including Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate, continue to play a pivotal role in modern drug discovery and medicinal chemistry. They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . Future research may focus on further exploring the diverse applications of carbamates in various fields.

properties

IUPAC Name

tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-11(4-5-12)6-8(14)7-11/h8,14H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVIVRDSGCIAPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC(C1)O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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